1,3-Propanedisulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H10N2O4S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
propane-1,3-disulfonamide |
InChI |
InChI=1S/C3H10N2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2,(H2,4,6,7)(H2,5,8,9) |
InChI Key |
UIZFQNHNERNILZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)N)CS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Propanedisulfonamide and Its Analogues
Classical Approaches in Disulfonamide Synthesis
The foundational methods for constructing sulfonamide linkages have been established for over a century and typically rely on the robust reaction between a sulfonyl chloride and an amine. ua.es These methods are effective but often require stoichiometric reagents and can generate significant waste, such as corrosive HCl. ua.es
Condensation Reactions in 1,3-Propanedisulfonamide Formation
The formation of this compound is achieved through a condensation reaction, a process where two molecules combine, typically with the loss of a small molecule like water or, in this context, hydrogen chloride (HCl). wikipedia.orglibretexts.org The most direct classical route involves the reaction of 1,3-propanedisulfonyl dichloride with ammonia (B1221849) or a primary/secondary amine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride group.
The synthesis of the key precursor, 1,3-propanedisulfonyl dichloride, starts from 1,3-propanedisulfonic acid. An improved method for preparing 1,3-propanedisulfonic acid and its salts involves the ring-opening of a 1,3-propanesultone with a sulfite (B76179) anion nucleophile, which avoids the problematic work-up procedures involving heavy metal salts seen in older methods. google.com Once the disulfonic acid is obtained, it can be converted to the corresponding disulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride, making it ready for the final condensation step with an amine.
A series of novel disulfonamides have been synthesized by reacting newly created diamines containing a pyridine (B92270) ring with various sulfonyl chlorides in the presence of triethylamine (B128534) and tetrahydrofuran (B95107) (THF) as a solvent. scielo.brresearchgate.net This highlights the versatility of the condensation approach for creating diverse disulfonamide structures.
Table 1: Representative Conditions for Classical Disulfonamide Synthesis
| Reactants | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Diamino Pyridine + Aryl Sulfonyl Chloride | Triethylamine / THF | 0-5 °C to Room Temp. | 80-92% | scielo.brresearchgate.net |
| Benzene-1,4-disulfonyl dichloride + Diethylamine | Triethylamine / Dichloromethane (DCM) | Not specified | Not specified | nih.gov |
| N-methylpyrrole + Chlorosulfonic acid then Amines | Not applicable for first step; Condensation with various amines | Not specified | Not specified | researchgate.net |
Optimization of Established Synthetic Pathways for this compound
Optimization of classical synthetic routes is crucial for improving yield, purity, and scalability while reducing costs and environmental impact. For the synthesis of this compound's precursor, 1,3-propanedisulfonic acid, a significant optimization was the move away from syntheses that required lead, barium, and silver salts for purification. google.com The modern approach using sultone ring-opening is more efficient and avoids toxic heavy metal by-products. google.com
Further optimization strategies can be inferred from related chemical processes. For instance, in the production of 1,3-propanediol (B51772), response surface methodology (RSM) has been used to investigate the optimal concentrations of culture medium components and environmental conditions to maximize production. nih.gov Similar statistical methods could be applied to the chemical synthesis of this compound to determine the ideal parameters, such as temperature, reaction time, and stoichiometry of reactants and base. The lead optimization of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation also demonstrates how systematic structural modifications and screening can refine a core chemical structure for a specific application. nih.gov
Modern and Green Chemistry Strategies in this compound Synthesis
In response to the limitations of classical methods, modern synthetic chemistry emphasizes efficiency, safety, and sustainability. These principles have led to the development of catalytic systems, continuous manufacturing processes, and the use of environmentally friendly reaction media.
Catalytic and Organocatalytic Methods
Catalysis offers a powerful tool for sulfonamide synthesis, often providing milder reaction conditions and improved yields. Copper-catalyzed reactions, for example, have been used to synthesize sulfonamides from sodium arylsulfinates and aryl amines, or from triarylbismuthines and nitro compounds in deep eutectic solvents. thieme-connect.com
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly vibrant field. Chiral disulfonimides have been employed as highly efficient precatalysts for asymmetric reactions, such as the vinylogous Mukaiyama–Mannich reaction to produce δ-amino-β-keto esters with excellent yields and enantioselectivities. researchgate.net N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction between sulfonyl fluorides and various amines to produce sulfonamides, operating under silicon- and base-free conditions. chemrxiv.org This method is notable for its broad substrate scope and high yields. chemrxiv.org
Table 2: Examples of Modern Catalytic Systems for Sulfonamide Synthesis
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Copper(I) Chloride | Triarylbismuthines + Na2S2O5 + Nitro compounds | Uses a deep eutectic solvent; avoids toxic by-products. | ua.esthieme-connect.com |
| Chiral Disulfonimide | Asymmetric synthesis of δ-amino-β-keto esters | Organocatalytic; high yields and enantioselectivity. | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Sulfonyl fluorides + Amines/Alcohols | Organocatalytic; silicon- and base-free; broad scope. | chemrxiv.org |
| Palladium Catalyst | Suzuki-Miyaura coupling of phenyl chlorosulfate (B8482658) and aryl boronic acids | Forms sulfonyl chloride intermediate for sulfonamide synthesis. | sci-hub.se |
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, represents a paradigm shift from traditional batch processing. umontreal.ca This technology offers significant advantages, including superior heat transfer, precise control over reaction parameters, enhanced safety (especially when handling hazardous intermediates), and potential for seamless integration of multiple synthetic steps. umontreal.caeuropa.eu
The synthesis of various pharmaceuticals and complex molecules has been successfully demonstrated using flow chemistry, often enabling reactions that are difficult or dangerous to scale up in batch. beilstein-journals.orgresearchgate.net For the synthesis of this compound, a flow process could be particularly beneficial for the initial formation of the disulfonyl chloride, which can be a highly exothermic reaction. By maintaining a small reaction volume at any given time, flow reactors mitigate the risk of thermal runaways. europa.eu Furthermore, the subsequent condensation with ammonia could be performed in a second, connected flow module, creating a continuous and automated synthesis from the precursor to the final product. umontreal.ca
Environmentally Benign Reaction Media and Solvent-Free Synthesis
A core tenet of green chemistry is the reduction or elimination of hazardous solvents. Significant progress has been made in synthesizing sulfonamides using more sustainable alternatives. Water has been successfully used as a green solvent for the reaction of sulfonyl chlorides with amino acids, often in the presence of a simple base like sodium carbonate to act as an HCl scavenger. mdpi.comsci-hub.se
Other innovative green media include deep eutectic solvents (DESs), which are mixtures of hydrogen-bond donors and acceptors that form a liquid at low temperatures. ua.es These solvents can enhance the solubility of reactants and are often biodegradable and non-toxic. ua.es Electrochemical synthesis offers another green pathway, using an electrode as a "reagent" to drive the reaction, thereby avoiding toxic oxidizing or reducing agents and often proceeding in aqueous solvent mixtures. scispace.comiapchem.orgrsc.org
Solvent-free synthesis represents the ultimate green approach. researchgate.net Methods include mechanochemistry, where reactants are combined by grinding, and neat reactions, where a mixture of solid reactants is simply heated. sci-hub.sersc.org These techniques reduce waste, can lower energy consumption, and often simplify product isolation. sci-hub.seresearchgate.net
Table 3: Comparison of Green Synthesis Strategies for Sulfonamides
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Using water as the reaction solvent. | Safe, non-toxic, environmentally benign. | mdpi.comsci-hub.se |
| Electrochemical Synthesis | Using electricity to drive the reaction in a water/ethanol mixture. | High atom economy; avoids toxic reagents and solvents. | scispace.comiapchem.orgrsc.org |
| Deep Eutectic Solvents (DES) | Using a mixture of urea (B33335) and choline (B1196258) chloride, for example, as the medium. | Often biodegradable, low toxicity, can be designed for specific reactions. | ua.esthieme-connect.com |
| Solvent-Free (Neat) | Heating solid reactants together without a solvent, often with a solid base. | No solvent waste, easy work-up, high yield, low reaction time. | sci-hub.se |
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into this compound derivatives opens up possibilities for their use as chiral ligands, catalysts, or in applications where specific stereochemistry is crucial. The stereoselective synthesis of these compounds can be approached through several established strategies in asymmetric synthesis, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled methods.
A key strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction on a prochiral substrate. csic.es Enantioselective reactions are the result of competing diastereomeric reaction pathways, where the efficiency of chirality transfer is measured by the enantiomeric excess (ee). csic.es For instance, a prochiral this compound precursor could be functionalized enantioselectively using a chiral metal complex or an organocatalyst. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric catalysis are broadly applicable. csic.esdicp.ac.cn
Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemistry of subsequent reactions. beilstein-journals.org This auxiliary can then be removed to yield the enantiomerically enriched product. For this compound derivatives, a chiral amine could be reacted with 1,3-propanedisulfonyl chloride to form a chiral sulfonamide. This chiral auxiliary can then direct the stereoselective introduction of substituents at various positions on the propane (B168953) backbone.
Diastereoselective synthesis is another viable route, where the formation of one diastereomer is favored over another. rsc.orgbristol.ac.uk This can be achieved by using a chiral starting material or by creating a new stereocenter in a molecule that already contains one. For example, a chiral C2-substituted 1,3-propanediol could be converted to the corresponding disulfonyl chloride and then reacted with an amine to yield a diastereomerically enriched this compound derivative.
The following table outlines potential stereoselective synthetic strategies for chiral this compound derivatives based on established methodologies.
| Strategy | Description | Potential Starting Material | Key Transformation | Anticipated Outcome |
| Chiral Catalyst | Use of a chiral catalyst to induce enantioselectivity in a reaction on a prochiral substrate. | N-Protected this compound | Enantioselective C-H functionalization at the C2 position catalyzed by a chiral transition metal complex. | Enantiomerically enriched C2-substituted this compound. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective transformations. | 1,3-Propanedisulfonyl chloride and a chiral amine (e.g., (R)-phenylethylamine). | Formation of a chiral disulfonamide, followed by diastereoselective alkylation of the propane backbone. | Diastereomerically enriched substituted this compound, with subsequent removal of the chiral auxiliary. |
| Substrate Control | Utilization of a chiral starting material to control the formation of new stereocenters. | Chiral (R)- or (S)-2-substituted-1,3-propanediol. | Conversion of the chiral diol to the corresponding disulfonyl chloride, followed by amination. | Enantiopure C2-substituted this compound. |
| Photoredox Catalysis | Use of visible light and a photocatalyst in combination with a chiral catalyst to enable enantioselective radical reactions. dicp.ac.cn | A this compound derivative with a suitable functional group for radical addition. | Enantioselective radical addition to the C2 position. | Chiral C2-functionalized this compound derivative. |
Scale-Up Considerations and Process Chemistry of this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry and engineering principles to ensure safety, efficiency, and economic viability. criver.commt.com The primary goal of process chemistry is to develop a robust, reproducible, and scalable synthetic route.
Key aspects of scaling up the production of this compound include:
Route Selection and Optimization: The synthetic route chosen for laboratory synthesis may not be suitable for large-scale production. An ideal industrial process should involve a minimal number of steps, use readily available and inexpensive starting materials, and avoid hazardous reagents and extreme reaction conditions. For this compound, a convergent synthesis, where different fragments are prepared separately and then combined, might be more efficient for scale-up.
Reaction Parameters: Optimization of reaction parameters such as temperature, pressure, concentration, and mixing is crucial for maximizing yield and minimizing by-product formation. thechemicalengineer.com The use of Process Analytical Technology (PAT) can aid in real-time monitoring and control of these parameters, contributing to the principles of Quality by Design (QbD). mt.com
Heat Transfer and Mixing: Exothermic or endothermic reactions can pose significant challenges on a large scale. Efficient heat transfer is necessary to maintain optimal reaction temperatures and prevent runaway reactions. Similarly, effective mixing is essential to ensure homogeneity and consistent reaction rates, which can be challenging in large reactors. thechemicalengineer.com
Purification: The purification method must be scalable and cost-effective. While chromatography is common in the laboratory, large-scale purification often relies on crystallization, distillation, or extraction. The choice of solvent for these processes is critical and should consider factors like safety, environmental impact, and ease of recovery.
Safety and Environmental Considerations: A thorough hazard assessment of all chemicals and reaction steps is mandatory. This includes evaluating the toxicity, flammability, and reactivity of all materials. The process should be designed to minimize waste generation and environmental impact, adhering to the principles of green chemistry.
Pilot Plant Studies: Before moving to full-scale production, the process is typically validated in a pilot plant. unido.org This intermediate step allows for the identification and resolution of potential scale-up issues in a controlled environment.
The following table summarizes key considerations and potential challenges in the scale-up of this compound production.
| Parameter | Laboratory Scale | Scale-Up Considerations and Challenges |
| Synthetic Route | Often optimized for yield and purity on a small scale. | Selection of a cost-effective, safe, and environmentally friendly route with minimal steps. |
| Reagents | Use of specialized and expensive reagents may be feasible. | Sourcing of large quantities of inexpensive and readily available raw materials. |
| Solvents | A wide range of solvents can be used. | Choice of solvents based on safety, environmental impact, cost, and ease of recovery. |
| Reaction Conditions | Precise control of temperature and pressure is relatively simple. | Management of heat transfer in large reactors; potential for localized hot spots or poor mixing. thechemicalengineer.com |
| Purification | Chromatography is a common and effective method. | Development of scalable purification methods like crystallization or distillation to handle large volumes. |
| Process Control | Manual monitoring and control are often sufficient. | Implementation of automated process control and PAT for consistent quality and safety. mt.com |
| Safety | Hazards are generally manageable on a small scale. | Comprehensive risk assessment for handling large quantities of potentially hazardous materials. |
Design and Synthesis of 1,3 Propanedisulfonamide Derivatives and Structural Analogues
Design Principles for Modifying the 1,3-Propanedisulfonamide Scaffold
The reactivity of the this compound scaffold is significantly influenced by the nature of substituents, particularly those attached to the sulfonamide nitrogen atoms. The sulfonamide protons (N-H) are acidic, and their reactivity can be tuned by the electronic properties of the N-substituents.
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., acetyl, trifluoroethyl, or aromatic rings with electron-withdrawing substituents) to the nitrogen atoms increases the acidity of the N-H protons. This can enhance the nucleophilicity of the corresponding anion and may be crucial for certain synthetic transformations. In related cyclic sulfamidate systems, N-carbonyl protection is often required to enable nucleophilic ring-opening reactions, as the unprotected sulfonamide can be unreactive. unirioja.esacs.orgnih.gov This "switching on" of reactivity by N-substitution is a key design principle. unirioja.es
Steric Effects: The size of the substituents on the nitrogen atoms or the central carbon (C2) of the propane (B168953) linker can impose steric hindrance, influencing the molecular architecture and potentially restricting the accessibility of the sulfonamide groups for intermolecular interactions. For instance, bulky substituents can lock the flexible propane chain into specific conformations.
The following table summarizes the anticipated effects of various substituents on the this compound scaffold.
| Substituent Location | Substituent Type | Example Group | Predicted Effect on Reactivity & Molecular Architecture |
| Nitrogen Atom | Electron-Withdrawing (EWG) | Acetyl (-COCH₃) | Increases acidity of N-H proton; may activate the scaffold for certain reactions. |
| Nitrogen Atom | Electron-Donating (EDG) | Methyl (-CH₃) | Decreases acidity of N-H proton; increases nucleophilicity of the nitrogen atom. |
| Nitrogen Atom | Bulky Group | tert-Butyl (-C(CH₃)₃) | Induces steric hindrance, potentially restricting conformational flexibility and shielding the sulfonamide core. |
| Propane Backbone (C2) | Polar Group | Hydroxyl (-OH) | Introduces a hydrogen bonding site; may alter solubility and conformational preference. |
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. tandfonline.comnih.gov This principle can be applied to the this compound scaffold to modify its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, while preserving its core binding features.
Classical Bioisosteres: These involve replacing an atom or group with another that has the same valency and number of atoms. For the sulfonamide group (-SO₂NH-), a classic bioisosteric replacement is the carboxamide group (-CONH-).
Sulfonimidamide (-SO(NH)NH-): Replacing one of the sulfonyl oxygens with a nitrogen group introduces a chiral center at the sulfur atom and an additional hydrogen-bond donor, which can significantly alter binding properties and reduce lipophilicity. nih.govresearchgate.netresearchgate.net
Tetrazole: This acidic heterocycle is a well-established non-classical bioisostere for the carboxylic acid group and, by extension, can be considered for replacing the acidic sulfonamide moiety. tandfonline.com
Scaffold Isosteres: The central propane linker can also be replaced. For example, incorporating a cyclopropane (B1198618) ring would create a more rigid structure, while replacing a methylene (B1212753) (-CH₂-) unit with an oxygen or sulfur atom would introduce a heteroatom, altering polarity and bond angles.
The table below outlines potential isosteric replacements for different moieties within the this compound structure.
| Original Moiety | Isosteric Replacement | Rationale for Replacement |
| Sulfonamide (-SO₂NHR) | Carboxamide (-CONHR) | Classical isostere; modifies hydrogen bonding and electronic profile. |
| Sulfonamide (-SO₂NHR) | Sulfonimidamide (-SO(NH)NHR) | Non-classical isostere; introduces chirality and an H-bond donor, reduces lipophilicity. researchgate.net |
| Sulfonyl Oxygen (=O) | Imino Group (=NH) | Forms a sulfonimidamide, altering polarity and hydrogen bonding potential. |
| Propane Linker (-CH₂CH₂CH₂-) | Cyclopropane Ring | Increases rigidity, restricts conformational freedom. |
| Methylene Unit (-CH₂-) | Oxygen (-O-) or Sulfur (-S-) | Introduces a heteroatom, altering polarity, bond angles, and metabolic stability. |
Synthesis of N-Substituted this compound Analogues
The most direct method for synthesizing N-substituted this compound analogues involves the reaction of 1,3-propanedisulfonyl chloride with primary or secondary amines. lookchem.comnih.gov This reaction is a standard procedure for forming sulfonamides and is typically carried out in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. libretexts.orgcbijournal.com
The general synthetic scheme is as follows:
Scheme 1: General synthesis of N,N'-disubstituted 1,3-propanedisulfonamides from 1,3-propanedisulfonyl chloride and an amine.
By using two equivalents of the same amine, symmetrical N,N'-disubstituted derivatives are produced. Asymmetrical derivatives can be synthesized through sequential reactions or by using a large excess of one amine followed by reaction with a different alkylating or acylating agent.
| Reagent 1 (Amine) | Product Structure (R Group) |
| Aniline | Phenyl |
| Benzylamine | Benzyl |
| Morpholine | Morpholin-4-yl |
| Glycine methyl ester | (Methoxycarbonyl)methyl |
Preparation of S-Modified this compound Derivatives
Direct modification of the hexavalent sulfur atom in a pre-formed sulfonamide is chemically challenging. Therefore, the preparation of S-modified derivatives typically involves building the analogue from different starting materials. A key example is the synthesis of sulfonimidamides, which are bioisosteres of sulfonamides. researchgate.netresearchgate.net The synthesis of NH-sulfonimidamides can be achieved from sulfenamides, which are readily formed from amines and disulfides. researchgate.net This suggests a potential route starting from 1,3-propanedithiol (B87085) to create S-modified analogues of this compound.
Cyclic and Heterocyclic Derivatives Incorporating the Propanedisulfonamide Moiety
The this compound moiety can be incorporated into larger ring structures to create cyclic and heterocyclic derivatives. These constrained analogues are of interest as they reduce conformational flexibility, which can lead to increased receptor selectivity. Synthesis can be achieved via two main strategies:
Intermolecular Cyclization: Reacting the bifunctional 1,3-propanedisulfonyl chloride with a dinucleophile is a direct approach to forming heterocyclic systems. nih.gov For example, reaction with a diamine such as ethylenediamine (B42938) would lead to the formation of a seven-membered 1,2,5-thiadiazepane 1,1-dioxide ring system.
Intramolecular Cyclization: A pre-formed, linear N,N'-disubstituted this compound bearing reactive functional groups on the N-substituents can be induced to cyclize, forming macrocyclic structures.
Scheme 2: Proposed synthesis of a 2,5-disubstituted-1,2,5-thiadiazepane-1,1-dioxide derivative by reacting 1,3-propanedisulfonyl chloride with a substituted diamine.
Combinatorial Synthesis and Library Generation of this compound Analogues
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of related compounds for screening. stanford.eduvapourtec.com A library of this compound analogues can be efficiently generated using solid-phase organic synthesis, particularly with the "split-mix" (or "split-and-pool") method. core.ac.ukcombichemistry.com
The process would involve the following key steps:
Attachment: A solid support resin is functionalized with a suitable linker.
First Diversification: The resin is reacted with 1,3-propanedisulfonyl chloride, attaching the scaffold via one of the sulfonyl chloride groups. The resin is then split into multiple portions. Each portion is reacted with a different primary or secondary amine (Building Block Set A), capping one of the sulfonamide nitrogens.
Pooling and Second Diversification: All resin portions are pooled and mixed thoroughly to ensure statistical distribution. The pooled resin is then split again into new portions. Each portion is reacted with a different amine (Building Block Set B), capping the second sulfonamide nitrogen.
Cleavage: The final compounds are cleaved from the resin support, yielding a library of N,N'-disubstituted this compound derivatives.
This approach allows for the exponential generation of unique products. For example, using 10 different amines in the first diversification step and 10 different amines in the second would generate a library of 100 distinct compounds.
| Library Parameter | Description | Example |
| Scaffold | Core molecular framework | This compound |
| Diversification Point 1 | First site of modification (N-position) | Reaction with Building Block Set A (e.g., 20 different primary amines) |
| Diversification Point 2 | Second site of modification (N'-position) | Reaction with Building Block Set B (e.g., 20 different secondary amines) |
| Library Size | Total number of unique compounds | 20 (Set A) x 20 (Set B) = 400 compounds |
Advanced Structural Characterization and Conformational Analysis of 1,3 Propanedisulfonamide
Spectroscopic Probing of Molecular Structure and Conformation
Spectroscopy is a cornerstone of molecular characterization, offering non-destructive ways to probe the structure and dynamics of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry each provide unique and complementary information about the atomic-level features of 1,3-Propanedisulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the structure and dynamic properties of molecules in solution. nih.gov For this compound, NMR can provide detailed insights into the connectivity of atoms and the molecule's preferred conformations. The symmetry of the this compound molecule simplifies its expected ¹H and ¹³C NMR spectra.
The proton (¹H) NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons of the propane (B168953) backbone and the amine (-NH₂) protons of the sulfonamide groups. The central CH₂ group (C2) would appear as a multiplet due to coupling with the adjacent CH₂ groups (C1 and C3). The terminal CH₂ groups would also present as a multiplet. The amine protons may appear as a broad singlet, and their chemical shift could be sensitive to solvent and concentration due to hydrogen bonding and chemical exchange.
Conformational dynamics, such as rotation around the C-S and S-N bonds, can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These studies can reveal through-space interactions between protons, helping to define the molecule's three-dimensional shape in solution. nih.gov For sulfonamides, hindered rotation around the Aryl-NSO₂ bond has been observed, leading to distinct conformational isomers that can be identified by NMR. researchgate.netumich.edu While this compound lacks an aryl group, similar restricted rotation around the S-N bond could be investigated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Common NMR Solvent (e.g., DMSO-d₆)
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -SO₂CH₂ -CH₂-CH₂ SO₂- | ¹H | ~3.0 - 3.5 | Triplet |
| -CH₂-CH₂ -CH₂- | ¹H | ~1.9 - 2.3 | Quintet |
| -SO₂NH₂ | ¹H | ~7.0 - 7.5 | Broad Singlet |
| -SO₂C H₂- | ¹³C | ~50 - 55 | - |
Note: These are estimated values based on typical shifts for similar functional groups. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.comcurrentseparations.com These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman measures the inelastic scattering of laser light. thermofisher.com
For this compound, the sulfonamide group (-SO₂NH₂) is the most prominent feature. Its vibrational modes are well-characterized. nih.govresearchgate.net The key expected vibrations include:
S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1170-1155 cm⁻¹ (symmetric) in FT-IR spectra. libretexts.org
N-H Stretching: The amine group shows stretching vibrations in the region of 3350–3310 cm⁻¹. nih.gov The presence and nature of hydrogen bonding can cause this peak to broaden or shift.
S-N Stretching: The sulfur-nitrogen bond has a characteristic stretching vibration that typically appears in the 900-935 cm⁻¹ range. nih.govrsc.orgresearchgate.net
C-H Stretching: The methylene groups of the propane backbone will show stretching vibrations just below 3000 cm⁻¹.
Raman spectroscopy is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms, such as the S=O and S-N bonds, and is less sensitive to water, which can be advantageous for aqueous solutions. currentseparations.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium-Strong | Weak |
| -CH₂- | Asymmetric & Symmetric Stretch | 2950 - 2850 | Medium | Medium |
| -SO₂- | Asymmetric Stretch | 1370 - 1335 | Strong | Medium |
| -SO₂- | Symmetric Stretch | 1170 - 1155 | Strong | Strong |
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition and structure of a compound by providing highly accurate mass measurements of the parent molecule and its fragments. nih.gov For this compound, HRMS would be used to verify its molecular formula (C₃H₁₀N₂O₄S₂) by matching the experimentally measured mass of its molecular ion to the calculated exact mass with a high degree of precision (typically within a few parts per million).
Tandem mass spectrometry (MS/MS) techniques, often coupled with soft ionization methods like electrospray ionization (ESI), can be used to study the fragmentation pathways of the molecule. nih.govusda.govgrupobiomaster.com By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. For sulfonamides, common fragmentation patterns include the loss of sulfur dioxide (SO₂), cleavage of the S-N bond, and other characteristic rearrangements. nih.govoup.com
Table 3: Plausible Fragmentation Ions for this compound in ESI-MS/MS
| Ion | Proposed Structure | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₃H₁₁N₂O₄S₂⁺ | 203.0160 |
| [M+H - NH₃]⁺ | C₃H₈NO₄S₂⁺ | 185.9895 |
| [M+H - SO₂]⁺ | C₃H₁₁N₂O₂S⁺ | 139.0541 |
X-ray Crystallography and Solid-State Architecture of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unequivocal data on bond lengths, bond angles, and torsion angles for this compound or its derivatives, revealing the molecule's exact conformation in the crystal lattice. nih.govnih.gov
Studies on various sulfonamide crystals have shown that their solid-state architecture is heavily influenced by intermolecular hydrogen bonding. acs.orgresearchgate.net The sulfonamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). acs.org It is highly probable that the crystal structure of this compound would feature an extensive network of N-H···O=S hydrogen bonds, linking adjacent molecules into chains, sheets, or a three-dimensional framework. This hydrogen bonding network dictates the molecular packing and significantly influences the physical properties of the crystal, such as its melting point and stability. acs.org
Analysis of related sulfonamide structures reveals that the geometry around the sulfur atom is typically a distorted tetrahedron, and the S-N bond may exhibit conformational flexibility. acs.orgresearchgate.net X-ray diffraction would precisely define these parameters for this compound, providing a static picture of its lowest energy conformation in the solid state.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. nih.gov
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.
However, these techniques would become indispensable for the stereochemical elucidation of chiral derivatives of this compound. If a stereocenter were introduced, for example, by substituting one of the protons on the propane backbone with another group, a pair of enantiomers would result. CD and ORD spectroscopy would then be powerful tools to distinguish between these enantiomers and could be used to determine their absolute configuration, often through comparison with quantum chemical calculations. nih.gov
Advanced Diffraction Techniques (Neutron Diffraction) for Hydrogen Bonding Analysis
While X-ray diffraction is powerful, it has limitations in precisely locating hydrogen atoms because X-rays scatter off electrons, and hydrogen has only one electron. nih.gov Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei, and the scattering cross-section of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like carbon, oxygen, and sulfur. nih.govnih.gov
This makes neutron diffraction an exceptionally powerful tool for the detailed analysis of hydrogen bonding systems. researchgate.netaps.org Applied to a crystal of this compound, a neutron diffraction study would provide highly accurate positions for the amine protons. This would allow for the precise determination of N-H bond lengths and the geometry of the N-H···O hydrogen bonds, including the H···O distance and the N-H···O angle. researchgate.netosti.gov Such data is crucial for accurately describing the strength and nature of the interactions that govern the solid-state architecture of the compound, providing a level of detail that is often inaccessible through X-ray methods alone. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃H₁₀N₂O₄S₂ |
| Sulfur Dioxide | SO₂ |
| Tetramethylsilane | C₄H₁₂Si |
Dynamic Structural Analysis via Variable Temperature Techniques
A thorough review of the scientific literature indicates that no specific studies on the dynamic structural analysis of this compound using variable temperature techniques have been published. Therefore, no detailed research findings or data tables can be presented for this section.
Computational and Theoretical Chemistry Studies of 1,3 Propanedisulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other related characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov It is particularly effective for balancing computational cost and accuracy.
A primary application of DFT is geometry optimization . This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible ground state energy. For 1,3-propanedisulfonamide, a DFT geometry optimization would begin with an initial guess of its 3D structure. The calculation would then iteratively adjust bond lengths, bond angles, and dihedral (torsion) angles until a stable conformation, or energy minimum, is reached. This optimized geometry represents the most probable structure of an isolated molecule.
Key structural parameters that would be determined from a DFT geometry optimization of this compound include:
Carbon-Carbon (C-C) bond lengths
Carbon-Sulfur (C-S) bond lengths
Sulfur-Oxygen (S=O) bond lengths
Sulfur-Nitrogen (S-N) bond lengths
Various bond and dihedral angles that define the molecule's shape
Beyond a single stable structure, DFT can be used to explore the molecule's energy landscape . A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By systematically changing specific dihedral angles (e.g., rotation around the C-C and C-S bonds) and calculating the energy at each point, a landscape of energy wells (stable conformers) and hills (transition states between conformers) can be generated. This analysis would reveal the different spatial arrangements (conformers) this compound can adopt and the energy barriers required to switch between them.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Optimized Structure)
| Parameter | Atom 1 | Atom 2 | Predicted Value (Å or °) |
| Bond Lengths | |||
| C1 | C2 | ~1.53 Å | |
| C2 | C3 | ~1.53 Å | |
| C1 | S1 | ~1.80 Å | |
| C3 | S2 | ~1.80 Å | |
| S1 | N1 | ~1.65 Å | |
| S2 | N2 | ~1.65 Å | |
| S1 | O1 | ~1.45 Å | |
| S1 | O2 | ~1.45 Å | |
| Bond Angles | |||
| C1 | C2 | C3 | |
| C2 | C1 | S1 | |
| O1 | S1 | O2 | |
| N1 | S1 | C1 | |
| Note: These values are representative examples based on general parameters for similar chemical groups and are not from a specific published study on this compound. |
Ab Initio Methods for High-Accuracy Electronic Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy for certain electronic properties.
For this compound, ab initio calculations could be employed to precisely determine properties such as:
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
Electron Density Distribution: Mapping the probability of finding an electron at any given point around the molecule, which is crucial for understanding chemical reactivity.
These high-accuracy calculations help to build a detailed picture of how this compound would interact with other molecules and electric fields.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations model a system (e.g., one or more molecules of this compound and thousands of solvent molecules like water) by applying classical mechanics. nih.gov
For this compound, an MD simulation would reveal its conformational flexibility . The propane (B168953) chain is not rigid and can rotate, allowing the two sulfonamide groups to adopt various relative positions. An MD simulation would track these rotations and conformational changes over nanoseconds or microseconds, showing which shapes are most stable and how quickly the molecule transitions between them. lsu.edu
Furthermore, MD is invaluable for studying solvation effects . By simulating this compound in a box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the surrounding water. This provides insight into its solubility and how the solvent influences its preferred conformation. researchgate.net
Table 2: Potential Outputs from a Molecular Dynamics Simulation of this compound in Water
| Property | Description | Predicted Finding |
| Conformational Analysis | Dominant dihedral angles of the C-C-C-S backbone. | The molecule would likely explore a range of conformers, with extended (anti) and folded (gauche) forms present. |
| Radial Distribution Function (g(r)) | Probability of finding water molecules at a certain distance from the sulfonamide groups. | Sharp peaks would indicate strong hydrogen bonding between the S=O and N-H groups and water molecules. |
| Hydrogen Bond Count | Average number of hydrogen bonds between the solute and solvent over time. | A significant number of stable hydrogen bonds would be predicted, suggesting good water solubility. |
| Root Mean Square Deviation (RMSD) | A measure of how much the molecule's structure deviates from its initial state over time. | A stable RMSD value after an initial equilibration period would indicate the simulation has reached a stable state. |
| Note: These findings are predictive and based on the expected behavior of the functional groups present in the molecule. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, several spectroscopic parameters can be calculated.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific type of bond stretching, bending, or wagging. For this compound, this would predict characteristic peaks for S=O stretching, N-H stretching, S-N stretching, and C-H stretching, which could be compared to an experimental IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These shielding values can be converted into chemical shifts, predicting the appearance of an NMR spectrum. This would help assign peaks in an experimental spectrum to specific atoms in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. This predicts the wavelengths at which the molecule absorbs light in the ultraviolet or visible range, corresponding to electrons moving from lower-energy orbitals to higher-energy ones (e.g., from a Highest Occupied Molecular Orbital, HOMO, to a Lowest Unoccupied Molecular Orbital, LUMO). researchgate.netnih.gov
Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping
Computational methods can be used to map out the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. This is achieved by combining analysis of the potential energy surface (PES) with Transition State Theory .
For a hypothetical reaction involving this compound (e.g., deprotonation of a sulfonamide N-H group by a base), computational chemists would map the energy of the system along the reaction coordinate (a measure of the reaction's progress). The goal is to locate the transition state , which is the highest energy point along the lowest energy path between reactants and products. mdpi.com
By calculating the energy of the reactants, products, and the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This allows for the theoretical prediction of reaction rates and provides a detailed, step-by-step model of how bonds are broken and formed during the reaction.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. bohrium.comjbclinpharm.org
While a QSAR study requires a dataset of multiple, related compounds with measured biological activity, one can conceptualize how this compound would be treated in such a model. medwinpublishers.comnih.gov First, a set of numerical values, known as molecular descriptors , would be calculated for the molecule. These can include:
Topological descriptors: Based on the 2D structure (e.g., branching, number of atoms).
Electronic descriptors: Derived from quantum calculations (e.g., dipole moment, HOMO/LUMO energies). researchgate.net
Steric descriptors: Related to the 3D shape of the molecule (e.g., molecular volume).
Hydrophobic descriptors: Such as the partition coefficient (logP), which describes its distribution between oil and water. nih.gov
If this compound were part of a series of compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model would be built using statistical techniques to find an equation that relates a combination of these descriptors to the observed activity. This model could then be used to predict the activity of new, unsynthesized sulfonamide derivatives.
Table 3: Key Molecular Descriptors for this compound for a Potential QSPR/QSAR Model
| Descriptor Class | Descriptor Name | Computed Value | Significance |
| Physicochemical | Molecular Weight | 202.3 g/mol nih.gov | Basic property for mass-related calculations. |
| Hydrophobicity | XLogP3 | -2.0 nih.gov | Indicates high hydrophilicity (preference for water over lipids). |
| Topological | Polar Surface Area (PSA) | 137 Ų nih.gov | Relates to transport properties, such as membrane permeability. |
| Topological | Rotatable Bond Count | 4 nih.gov | A measure of molecular flexibility. |
| Electronic | Dipole Moment | (Not published) | Would quantify the molecule's overall polarity. |
| Electronic | HOMO Energy | (Not published) | Relates to the molecule's ability to donate electrons. |
| Note: Values are from computational predictions where cited. nih.gov Electronic properties would require specific quantum chemical calculations. |
Mechanistic Investigations of 1,3 Propanedisulfonamide Reactivity and Transformations
Acid-Base Properties and Protonation Equilibria of Sulfonamide Groups
The acid-base characteristics of 1,3-propanedisulfonamide are primarily governed by the two sulfonamide groups (-SO₂NH₂). The nitrogen atoms of the sulfonamide groups possess lone pairs of electrons, but their basicity is significantly reduced due to the strong electron-withdrawing nature of the adjacent sulfonyl groups. This delocalization of the nitrogen's lone pair into the sulfonyl group makes protonation at the nitrogen atom difficult. reddit.com
Generally, sulfonamides are weakly acidic, with the protons on the nitrogen atoms being susceptible to deprotonation by a strong base. The pKa of a typical alkylsulfonamide N-H bond is in the range of 10-11, similar to that of phenols. In the case of this compound, the presence of two sulfonamide groups can influence the acidity of each other. The deprotonation of one sulfonamide group would result in a monoanion, and the deprotonation of the second would lead to a dianion.
Protonation of sulfonamides, when it occurs, is more likely to happen at one of the oxygen atoms of the sulfonyl group rather than the nitrogen atom, especially in strongly acidic conditions. reddit.com The pKa for protonated sulfonamides is estimated to be around -5.5. reddit.com In aqueous solutions, the strongest acid present is the hydronium ion (H₃O⁺), which is not a strong enough acid to significantly protonate the sulfonamide. reddit.com
The equilibrium for the first deprotonation of this compound can be represented as follows:
H₂N-SO₂-(CH₂)₃-SO₂-NH₂ + B⁻ ⇌ H₂N-SO₂-(CH₂)₃-SO₂-NH⁻ + HB
Table 1: Estimated Acid-Base Properties of this compound
| Property | Estimated Value | Description |
|---|---|---|
| pKa₁ (first deprotonation) | ~10 | Corresponds to the removal of the first proton from one of the -NH₂ groups. |
| pKa₂ (second deprotonation) | >10 | Corresponds to the removal of the second proton from the remaining -NH₂ group. |
Nucleophilic and Electrophilic Reactivity of this compound
Nucleophilic Reactivity: The primary sites for nucleophilic attack by this compound are the nitrogen atoms of the sulfonamide groups. After deprotonation with a suitable base, the resulting sulfonamide anion is a potent nucleophile. This anion can participate in various substitution and addition reactions. For example, it can react with alkyl halides in a nucleophilic substitution reaction to form N-alkylated derivatives. researchgate.net
R-X + ⁻HN-SO₂-(CH₂)₃-SO₂-NH₂ → R-NH-SO₂-(CH₂)₃-SO₂-NH₂ + X⁻
The nitrogen atoms can also act as nucleophiles in reactions with other electrophiles such as acyl chlorides or isocyanates.
Electrophilic Reactivity: The electrophilic character of this compound is centered on the sulfur atoms of the sulfonyl groups. The sulfur atoms are electron-deficient due to the electronegativity of the attached oxygen and nitrogen atoms. While sulfonamides themselves are generally unreactive towards nucleophiles, the sulfonyl group can be made more electrophilic. For instance, in the presence of a very strong base that deprotonates the carbon adjacent to the sulfonyl group, the resulting carbanion could potentially act as a nucleophile. However, a more common electrophilic reaction involving sulfonamides is the cleavage of the S-N bond, which typically requires harsh conditions.
A summary of the reactivity is presented in the table below.
Table 2: Nucleophilic and Electrophilic Reactivity of this compound
| Reactivity Type | Reactive Center | Common Reactions |
|---|---|---|
| Nucleophilic | Nitrogen atoms (as anions) | Alkylation, Acylation, Reactions with isocyanates |
Reaction Kinetics and Thermodynamics of this compound Transformations
Detailed kinetic and thermodynamic data specifically for this compound transformations are scarce in the public domain. However, general principles of sulfonamide reactivity can be applied.
The kinetics of N-alkylation of the sulfonamide anion would be expected to follow second-order kinetics, being first order in both the sulfonamide anion and the alkyl halide. The rate of reaction would be influenced by the nature of the alkyl halide (e.g., primary > secondary > tertiary for an Sₙ2 mechanism), the leaving group, the solvent, and the temperature.
Thermodynamically, the formation of N-substituted derivatives is generally favorable, driven by the formation of a stable C-N bond. The precise enthalpy and entropy changes would depend on the specific reactants and reaction conditions.
For reactions where this compound might act as a leaving group, the stability of the resulting disulfonamide anion would be a key thermodynamic factor. The ability of the two sulfonyl groups to stabilize the negative charge would make it a relatively good leaving group compared to simpler amides.
Catalytic Roles of this compound in Organic Reactions
While this compound itself is not commonly cited as a catalyst, related disulfonimide compounds, which feature two sulfonyl groups attached to the same nitrogen, are known to be effective catalysts in enantioselective synthesis. wikipedia.org These compounds can act as chiral Brønsted acids or as ligands for metal catalysts.
It is conceivable that derivatives of this compound, particularly chiral derivatives, could be designed to function as catalysts. For instance, the two sulfonamide groups could coordinate to a metal center, forming a chiral ligand for asymmetric catalysis. The acidic N-H protons could also allow it to participate in hydrogen bond-donating catalysis. However, specific examples of this compound being used in a catalytic role are not well-documented.
Degradation Pathways and Stability Studies under Various Conditions
The stability of this compound is subject to the conditions it is exposed to, such as pH, temperature, and the presence of other chemical agents.
pH Stability: In neutral and moderately acidic or basic conditions, the sulfonamide functional group is generally stable. However, under strongly acidic or basic conditions, hydrolysis of the S-N bond can occur, leading to the formation of 1,3-propanedisulfonic acid and ammonia (B1221849). This process is typically slow at room temperature but is accelerated by heat.
Thermal Stability: this compound is expected to be a crystalline solid with a relatively high melting point, indicative of good thermal stability. wikipedia.org At very high temperatures, decomposition would likely occur, leading to the cleavage of C-S and S-N bonds and the release of sulfur oxides and nitrogen oxides.
Chemical Stability: The compound is generally stable in the presence of mild oxidizing and reducing agents. Strong oxidizing agents could potentially oxidize the propane (B168953) backbone, while very strong reducing agents might cleave the sulfonamide bonds.
A summary of stability is provided below.
Table 3: Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation Products |
|---|---|---|
| Strong Acid | Susceptible to slow hydrolysis | 1,3-Propanedisulfonic acid, Ammonia |
| Strong Base | Susceptible to slow hydrolysis | Salt of 1,3-Propanedisulfonic acid, Ammonia |
| High Temperature | Decomposes | Sulfur oxides, Nitrogen oxides, various organic fragments |
Coordination Chemistry of 1,3 Propanedisulfonamide As a Ligand System
Chelation Modes and Metal Complex Formation
Chelating agents are compounds that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. 1,3-Propanedisulfonamide, with its two sulfonamide groups connected by a flexible three-carbon chain, is structurally well-suited to act as a bidentate or polydentate chelating ligand.
Bis-sulfonamido ligands are a class of compounds characterized by two sulfonamide moieties. Upon deprotonation of the acidic N-H protons, these ligands become dianionic and can coordinate to metal centers through the sulfonamido nitrogen atoms. Furthermore, the oxygen atoms of the sulfonyl groups (SO₂) can also participate in coordination. acs.org This multi-dentate character allows for the formation of highly stable and structurally diverse metal complexes.
In complexes with titanium, for example, bis-sulfonamido ligands have been shown to bind through both the sulfonamido nitrogens and one of the sulfonyl oxygens from each sulfonamide group. acs.org This results in a high coordination number for the metal center; titanium centers in these environments have been observed to be eight-coordinate. acs.org The resulting coordination geometry is often complex and can be influenced by the steric bulk of substituents on the ligand. The flexibility of the propane (B168953) linker in this compound would allow it to form a stable six-membered chelate ring with a metal ion, a common and stable arrangement in coordination chemistry.
The nature of the central metal ion—including its size, preferred coordination number, and electronic configuration—plays a crucial role in determining the final conformation of the coordinated bis-sulfonamido ligand. The steric demands of other ligands in the coordination sphere also affect how the bis-sulfonamido ligand binds. acs.org
The following table summarizes typical bond distances observed in a related bis[bis(sulfonamido)] titanium complex, illustrating the nature of the metal-ligand interaction. acs.org
| Bond Type | Distance Range (Å) |
| Ti—N (sulfonamido) | 2.070(3) – 2.095(3) |
| Ti—O (sulfonyl) | 2.159(2) – 2.328(3) |
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with sulfonamide-derived ligands can be achieved through various standard methods of coordination chemistry. researchgate.netmdpi.comnih.gov A common approach involves the reaction of a metal salt or a metal-amido precursor with the protonated ligand in a suitable solvent. acs.orgmdpi.com
For example, the synthesis of titanium bis(sulfonamido) complexes has been successfully carried out by reacting a titanium tetraamide, such as Ti(NMe₂)₄, with two equivalents of the corresponding bis(sulfonamide) ligand. acs.org This reaction proceeds with the elimination of a volatile amine (N,N-dimethylamine in this case), driving the formation of the desired titanium-ligand complex. acs.org
Once synthesized, the characterization of these complexes is crucial to determine their structure and purity. A combination of analytical techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand framework in solution and confirm its purity. hzdr.de In some cases, variable-temperature NMR can be used to study dynamic processes or equilibria between different isomers in solution. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the coordination of the sulfonamide group. Changes in the stretching frequencies of the S=O and N-H bonds upon complexation can provide direct evidence of metal-ligand bond formation. researchgate.netmdpi.com
Elemental Analysis: This technique confirms the empirical formula of the synthesized complex, ensuring the correct stoichiometry of metal and ligand. researchgate.net
Spectroscopic Probing of Metal-Ligand Interactions in Complexes
Spectroscopic techniques are invaluable for elucidating the electronic structure and bonding within metal complexes.
Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is a powerful tool for confirming the coordination mode of the this compound ligand. Upon coordination to a metal center, the deprotonation of the N-H group would lead to the disappearance of the ν(N-H) stretching band. Furthermore, the coordination of the sulfonyl oxygen atoms would cause a shift in the ν(S=O) stretching frequencies to lower wavenumbers, which is a hallmark of ligand-to-metal coordination. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about d-d electronic transitions and charge-transfer bands. mdpi.com These spectra are highly sensitive to the coordination geometry and the nature of the metal-ligand bonds. researchgate.net Analysis of these bands can help in assigning the geometry of the complex (e.g., octahedral or tetrahedral). mdpi.comresearchgate.net
NMR Spectroscopy: Beyond structural characterization, NMR spectroscopy can probe the electronic environment of the ligand. The chemical shifts of the protons and carbons in the propane backbone and any N-substituents would be sensitive to the coordination event. For paramagnetic complexes, NMR spectra will show significantly broadened and shifted signals, which can sometimes be used to gain insight into the magnetic properties of the complex.
Magnetic Properties of Transition Metal Complexes with this compound
The magnetic properties of coordination compounds are dictated by the number of unpaired electrons on the central metal ion. uomustansiriyah.edu.iqunacademy.com Complexes can be classified as either paramagnetic (attracted to a magnetic field) or diamagnetic (weakly repelled by a magnetic field). youtube.com
Paramagnetism arises when a complex possesses one or more unpaired electrons. uomustansiriyah.edu.iq Most transition metal complexes are paramagnetic because their d-orbitals are often only partially filled. unacademy.com
Diamagnetism occurs when all electrons in the complex are paired. uomustansiriyah.edu.iq
The strength of the paramagnetic effect is quantified by the magnetic moment (μ), which can be measured experimentally. For first-row transition metal complexes, the magnetic moment can often be approximated by the "spin-only" formula:
μ_so = √[n(n+2)]
where n is the number of unpaired electrons. uomustansiriyah.edu.iq The measured magnetic moment can therefore provide critical information about the oxidation state and spin state of the metal ion, which in turn helps to determine the coordination geometry. researchgate.net For example, an octahedral Co(II) complex (d⁷) would have a different number of unpaired electrons (and thus a different magnetic moment) in a high-spin versus a low-spin configuration.
The table below shows the theoretical spin-only magnetic moments for complexes with one to five unpaired electrons. uomustansiriyah.edu.iq
| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (B.M.) |
| 1 | 1.73 |
| 2 | 2.83 |
| 3 | 3.87 |
| 4 | 4.90 |
| 5 | 5.92 |
A hypothetical complex of high-spin Fe(II) (d⁶, four unpaired electrons in an octahedral field) with this compound would be expected to exhibit a magnetic moment of approximately 4.90 B.M. uomustansiriyah.edu.iq In contrast, a complex with Zn(II) (d¹⁰, no unpaired electrons) would be diamagnetic. researchgate.net
Catalytic Applications of Metal-1,3-Propanedisulfonamide Complexes
Metal complexes are widely used as catalysts in organic synthesis. While specific catalytic applications for this compound complexes are not detailed in the available literature, the broader class of bis(sulfonamido) complexes has shown significant promise in catalysis.
For instance, titanium complexes of chiral bis(sulfonamide) ligands have been employed as catalysts for the asymmetric addition of diethylzinc to aldehydes, a key reaction for producing chiral alcohols with high enantioselectivity. acs.org Group 4 (Titanium and Zirconium) bis(sulfonamido) complexes have also proven to be highly efficient catalysts for the intramolecular hydroamination of alkynes and allenes. nih.gov This reaction is an atom-economical method for synthesizing nitrogen-containing cyclic compounds. nih.gov
Supramolecular Chemistry and Self Assembly of 1,3 Propanedisulfonamide
Hydrogen Bonding Networks in 1,3-Propanedisulfonamide Systems
The foundation of the supramolecular chemistry of this compound lies in its potential to form extensive and robust hydrogen bonding networks. The sulfonamide group contains excellent hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl S=O oxygens). This dual functionality allows for the creation of predictable and stable intermolecular connections.
Key Hydrogen Bonding Interactions in Sulfonamide Systems:
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Structure |
|---|---|---|---|
| N-H (Amide) | O=S (Sulfonyl) | Strong, directional | Dimers, Chains, Sheets |
Design and Construction of Supramolecular Assemblies
Supramolecular chemistry moves beyond individual molecules to explore assemblies governed by non-covalent forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org The design of such assemblies using this compound would leverage the predictable hydrogen bonding of its sulfonamide groups to create materials with specific topologies and functions. The bifunctional nature of the molecule, with two sulfonamide groups at either end of the propane (B168953) chain, makes it an ideal building block for linear, polymeric-like assemblies or intricate network structures.
Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, this process would be primarily driven by the formation of multiple hydrogen bonds between the sulfonamide groups. The process can be conceptualized as follows:
Nucleation: A small number of molecules associate to form an initial, stable aggregate or nucleus.
Elongation: This nucleus grows as more molecules attach, typically in a directional manner, leading to the formation of one-dimensional tapes or fibers.
Network Formation: These primary structures can then interact with each other to form higher-order two- or three-dimensional networks, potentially leading to the formation of gels or crystalline materials.
This bottom-up approach is a cornerstone of nanotechnology and allows for the creation of complex materials from simple molecular precursors. nih.gov
Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a cavity of another molecule or molecular assembly (the "host"). While there is no specific literature detailing this compound in this context, the broader class of sulfonamides has been studied as guests. For example, various sulfonamide antibiotics have been successfully encapsulated within the cages of high-silica zeolite Y, a microporous host material. acs.orgnih.govacs.org In these systems, the sulfonamide molecules are stabilized within the host's pores through a combination of weak hydrogen bonds and van der Waals interactions. nih.govacs.org
Derivatives of this compound could be designed to act as either hosts or guests. By attaching macrocyclic groups, it could function as a host for small molecules. Conversely, its flexible backbone and hydrogen-bonding capabilities could allow it to be a suitable guest for larger, pre-organized host cavities.
Examples of Sulfonamides in Host-Guest Systems:
| Host | Guest Sulfonamide | Key Interactions | Reference |
|---|---|---|---|
| High Silica (B1680970) Zeolite Y | Sulfadiazine | H-bonds, van der Waals | acs.orgnih.gov |
| High Silica Zeolite Y | Sulfamethazine | H-bonds, van der Waals | acs.orgnih.gov |
Fabrication of Ordered Nanostructures and Soft Materials
The self-assembly properties of this compound make it a candidate for the bottom-up fabrication of nanomaterials. The strong, directional hydrogen bonds can guide the assembly of molecules into well-defined nanostructures such as nanofibers, nanotubes, or nanosheets. These processes are central to creating functional materials from molecular components. nih.gov
Furthermore, the entanglement of self-assembled, fiber-like nanostructures at sufficient concentrations can lead to the formation of "soft matter" such as supramolecular gels. These gels consist of a solid-like network of self-assembled fibers that immobilize a large volume of solvent. Research into sulfonamide-containing polymers has demonstrated their ability to form such materials. researchgate.net
The synthesis of novel nano-sulfonamide metal-based surfactants and the encapsulation of sulfonamides to form nanoparticles are other examples of how the sulfonamide functional group is utilized in nanotechnology. mdpi.comnsf.govscholarsjournal.net These approaches highlight the versatility of the sulfonamide moiety in the creation of advanced materials.
Responsive Supramolecular Systems Based on this compound
"Smart" or responsive materials can change their properties in response to external stimuli. The sulfonamide group is ionizable, and its acidity (pKa) can be tuned by modifying its chemical environment. This property has been exploited to create pH-responsive polymers. nih.govacs.org Polymers containing sulfonamide groups can be designed to be soluble at one pH and insoluble at another, a property useful for targeted drug delivery, especially in the acidic microenvironment of tumors. researchgate.netnih.gov
A supramolecular assembly of this compound could be designed to be responsive. For example, a change in pH could deprotonate the N-H group, introducing electrostatic repulsion that disrupts the hydrogen bonding network and causes the disassembly of the supramolecular structure. This could be used to trigger the release of an encapsulated guest molecule or to induce a sol-gel transition.
| Stimulus | Mechanism | Potential Application |
| pH Change | Protonation/deprotonation of the sulfonamide N-H group, altering hydrogen bonding and solubility. | Targeted drug delivery, sensors. researchgate.netnih.gov |
| Temperature | Disruption of weaker non-covalent interactions. | Thermo-responsive gels. |
| Light | Isomerization of a photosensitive group attached to the molecule. | Photo-controlled assembly/disassembly. |
Dynamic Covalent and Non-Covalent Chemistry in Assembly
Dynamic chemistry involves chemical bonds that can form and break reversibly, allowing molecular assemblies to adapt and self-correct into the most thermodynamically stable state. While non-covalent interactions are inherently dynamic, dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the strength of covalent bonds. kcl.ac.uk
Recent advances have shown that sulfur-based functional groups can participate in dynamic covalent reactions. For example, the SuFEx (Sulfur(VI) Fluoride Exchange) reaction and the related Sulfur-Phenolate Exchange (SuPhenEx) demonstrate the dynamic nature of certain sulfur(VI) bonds, which can be used for creating adaptable polymers and complex molecules. nih.govresearchgate.netwur.nl Although these specific reactions may not directly apply to the sulfonamide group in this compound under typical conditions, they illustrate the growing interest in using sulfur's unique chemistry to create dynamic systems. The combination of strong, reversible non-covalent forces (hydrogen bonds) with the potential for dynamic covalent linkages in related systems opens up possibilities for creating highly complex and adaptive materials.
Exploration of Biological Mechanisms and Structure Activity Relationships Sar
Enzyme Inhibition Studies and Mechanistic Insights
The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases. However, specific data for 1,3-propanedisulfonamide is largely absent from published studies.
Carbonic Anhydrase Inhibition Mechanisms
The classical mechanism of carbonic anhydrase (CA) inhibition by primary sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) within the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic cycle of hydrating carbon dioxide. The sulfonamide group acts as a mimic of the transition state of the CO₂ hydration reaction.
While it can be hypothesized that this compound, possessing two primary sulfonamide groups, might interact with carbonic anhydrase, no specific inhibition constants (Kᵢ) or detailed mechanistic studies for this particular compound are available. Research on structurally related compounds, such as benzene-1,3-disulfonamides, has shown that they can act as potent CA inhibitors, with one sulfonamide group coordinating the zinc ion and the second group forming additional hydrogen bonds within the active site, thereby enhancing binding affinity. However, the flexible propane (B168953) linker in this compound would result in different conformational possibilities within the active site compared to a rigid phenyl ring, making direct extrapolation of binding modes difficult without experimental evidence.
Other Enzymatic Targets and Inhibition Kinetics
Beyond carbonic anhydrases, the sulfonamide moiety is present in drugs targeting a range of other enzymes. However, there is no available research indicating that this compound has been screened for activity against other enzymatic targets. Consequently, no data on its inhibition kinetics, such as the type of inhibition (e.g., competitive, non-competitive) or its potency (e.g., IC₅₀ or Kᵢ values), for any other enzyme exists in the public domain.
Interaction with Molecular Biological Targets and Pathways
Detailed studies on the interaction of this compound with specific biological receptors or its influence on cellular signaling are not documented.
Receptor Binding Studies and Ligand-Target Recognition
There is no scientific literature available that describes receptor binding assays or ligand-target recognition studies involving this compound. Such studies are essential for identifying the specific molecular targets of a compound and understanding its mechanism of action at a molecular level.
Modulation of Cellular Signaling Pathways
The effect of this compound on any cellular signaling pathway has not been reported. Investigating such effects would be necessary to understand the compound's broader biological activities and potential cellular outcomes.
Development of Molecular Probes and Chemical Biology Tools
There is no evidence to suggest that this compound or its derivatives have been developed or utilized as molecular probes or tools in chemical biology research. The development of such tools typically requires a compound to have a known, specific biological target and a well-characterized mechanism of action, which is not the case for this compound based on available information.
Advanced Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, as with other sulfonamides, SAR studies explore how modifications to the core structure impact efficacy and selectivity for various biological targets.
A notable example within the broader class of sulfamate-containing compounds is topiramate (B1683207), an anticonvulsant drug. nih.govwjarr.com Extensive SAR studies on topiramate and its analogs have provided valuable insights that can be extrapolated to understand compounds like this compound. Research has systematically modified several key molecular features of the topiramate scaffold to identify potent anticonvulsants with long duration of action. nih.gov These modifications have included alterations to the sulfamate (B1201201) group, the linker between the sulfamate and the pyran ring, and substituents on the fused 1,3-dioxolane (B20135) rings. nih.gov
One study involving topiramate and 26 of its structural analogs performed a correlation analysis of their carbonic anhydrase (CA) inhibition potency versus their anticonvulsant potency. The analysis revealed a weak correlation, suggesting that while CA inhibition may contribute to the anticonvulsant effect, it is not the sole mechanism of action. nih.gov Specifically, a 10,000-fold increase in CA inhibition potency only resulted in a 10-fold increase in anticonvulsant potency. nih.gov This highlights the complexity of the structure-mechanism relationship (SMR), where a single structural change can influence multiple pharmacological targets.
The key structural features generally required for the activity of sulfonamide-based compounds include the sulfonamide functional group itself, which is crucial for binding to target enzymes like carbonic anhydrase. The nature and position of substituents on any associated ring structures can dramatically influence the compound's potency and selectivity. For instance, in the development of endothelin receptor antagonists, specific substitution patterns on a naphthalenesulfonamide core were found to be critical for activity. nih.gov
Table 1: Key Structural Modifications and Their Impact on Biological Activity in Sulfonamide Derivatives
| Structural Modification | General Impact on Activity | Reference |
| Alterations to the Sulfamate/Sulfonamide Group | Can significantly affect binding affinity to target enzymes. | nih.gov |
| Changes in Linker Regions | Influences the orientation of the molecule in the binding pocket. | nih.gov |
| Substituents on Ring Structures | Affects potency, selectivity, and pharmacokinetic properties. | nih.govnih.gov |
| Absolute Stereochemistry | Can lead to significant differences in biological activity between enantiomers. | nih.gov |
Computational Docking and Molecular Dynamics Simulations of Biological Interactions
Computational methods are powerful tools for investigating the interactions between small molecules like this compound derivatives and their biological targets at an atomic level. nih.gov Molecular docking and molecular dynamics (MD) simulations are particularly valuable for predicting binding conformations and understanding the dynamic nature of these interactions. nih.govpensoft.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For sulfonamide analogs, docking studies have been used to elucidate binding modes within the active sites of enzymes such as caspase-3 and acetylcholinesterase. nih.govnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, in the study of isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors, docking was used to generate binding conformations, which then formed the basis for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.govnih.gov The results indicated that both steric and electrostatic interactions were important for binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a system over time, allowing researchers to observe conformational changes, the stability of interactions, and the influence of solvent. nih.gov For protein-ligand complexes, MD simulations can validate the stability of binding poses predicted by docking. researchgate.net Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can indicate the stability of the complex and the flexibility of different parts of the protein and ligand, respectively. researchgate.net For instance, a computational study of topiramate identified its potential to interact with the NLRP3 inflammasome, suggesting a molecular mechanism for its neuroprotective effects. mdpi.com MD simulations can reveal how the binding of a ligand like a this compound derivative might alter the protein's conformational dynamics, leading to either inhibition or activation. researchgate.net
Table 2: Application of Computational Methods in Studying Sulfonamide Derivatives
| Computational Method | Application | Key Findings/Insights | Reference |
| Molecular Docking | Predicts binding pose of ligands in the active site of a target protein. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding affinity. | pensoft.netnih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. | Creates predictive models to guide the design of more potent inhibitors by highlighting favorable and unfavorable steric and electrostatic regions. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to assess the stability and dynamics of protein-ligand complexes. | Confirms the stability of docked poses, reveals conformational changes in the target protein upon ligand binding, and calculates binding free energies. | nih.govresearchgate.netmdpi.com |
Together, these computational approaches provide a detailed picture of the molecular interactions underpinning the biological activity of this compound and related compounds, guiding the rational design of new and more effective therapeutic agents.
Non Biological Applications of 1,3 Propanedisulfonamide and Its Derivatives
Applications in Materials Science and Engineering
There is currently no direct evidence in peer-reviewed literature to suggest the use of 1,3-propanedisulfonamide or its derivatives in materials science and engineering. The following subsections detail the absence of findings in specific areas of this field.
Polymer Additives and Modifiers
A comprehensive search of scientific databases yielded no studies or patents describing the use of this compound or its derivatives as polymer additives or modifiers. The role of chemical compounds as additives is typically to enhance polymer properties such as flame retardancy, thermal stability, or plasticity. However, no such functions have been attributed to this specific sulfonamide.
Components in Functional Coatings and Films
Similarly, the application of this compound and its derivatives in the formulation of functional coatings and films is not documented in the available literature. Functional coatings often rely on specific chemical moieties to impart properties like hydrophobicity, conductivity, or anti-fouling capabilities. There is no indication that this compound possesses functionalities that have been exploited for these purposes.
Self-Healing Materials and Smart Polymers
The field of self-healing and smart polymers is an active area of research, with various chemical functionalities being explored to impart responsive and reparative properties to materials. However, an in-depth search did not uncover any research that incorporates this compound or its derivatives into the design of such advanced materials.
Roles in Analytical Chemistry and Separation Sciences
No specific applications of this compound or its derivatives in analytical chemistry or separation sciences have been identified. Compounds used in these fields often serve as reagents, standards, or components of stationary phases in chromatography. The chemical properties of this compound have not been reported in the context of these analytical techniques.
Applications in Catalysis beyond Coordination Complexes
The potential for this compound and its derivatives to act as catalysts, outside of their potential role in coordination complexes, is not described in the current body of scientific work. Catalysis research often focuses on compounds that can facilitate and accelerate chemical reactions, but this specific sulfonamide has not been identified as a candidate in this regard.
Use in Organic Synthesis as Reagents or Intermediates
While sulfonamides, in general, are a well-established class of compounds in organic synthesis, serving as protecting groups, directing groups, or key intermediates, the specific utility of this compound in these roles is not documented. There are no published synthetic methodologies that report the use of this compound as a reagent or a crucial building block for the synthesis of other complex organic molecules.
Advanced Analytical Methodologies for 1,3 Propanedisulfonamide in Complex Matrices
Chromatographic Techniques for Separation and Purification
The separation and purification of 1,3-propanedisulfonamide from complex matrices are critical preliminary steps for accurate analysis. Given its high polarity, attributed to the two sulfonamide groups and the short alkyl chain, specific chromatographic techniques are required.
High-Performance Liquid Chromatography (HPLC): This is the most probable technique for the separation of this compound. Due to its high water solubility and low volatility, HPLC is more suitable than Gas Chromatography.
Reversed-Phase (RP) HPLC: While standard C18 columns may provide insufficient retention due to the compound's polarity, methods using polar-embedded or polar-endcapped C18 columns, or techniques like Aqueous Normal Phase (ANP) and Hydrophilic Interaction Liquid Chromatography (HILIC), would be effective. HILIC is particularly well-suited for highly polar analytes, utilizing a polar stationary phase (such as silica (B1680970) or amide-bonded phases) and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar compounds.
Ion-Exchange Chromatography (IEC): The sulfonamide protons of this compound are acidic and can be ionized under certain pH conditions, allowing for separation based on ionic interactions with a charged stationary phase.
Illustrative HPLC Method Parameters for this compound Analysis
This table presents a hypothetical set of starting conditions for method development, as specific published methods are unavailable.
| Parameter | Setting | Rationale |
| Column | HILIC (e.g., Amide, Silica) | Provides retention for highly polar compounds like this compound. |
| Mobile Phase A | Water with 10 mM Ammonium Formate | Volatile buffer suitable for mass spectrometry detection. |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |
| Gradient | 95% B to 50% B over 10 minutes | A typical gradient to elute polar compounds. |
| Flow Rate | 0.3 mL/min | Standard flow for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Standard volume for analytical injections. |
Solid-Phase Extraction (SPE): For purification and concentration from complex matrices like environmental water or biological fluids, SPE is an essential sample preparation step. Polymeric reversed-phase sorbents or hydrophilic-lipophilic balanced (HLB) cartridges could be effective for extracting aliphatic sulfonamides from aqueous samples. nih.govresearchgate.net
Spectroscopic Detection and Quantification Methods
Following chromatographic separation, various spectroscopic techniques can be employed for the detection and quantification of this compound.
Mass Spectrometry (MS): As a detector, MS provides high sensitivity and selectivity. Electrospray ionization (ESI) is the most suitable ionization technique for a polar, non-volatile compound like this compound. Analysis would likely be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The exact mass of this compound (C₃H₁₀N₂O₄S₂) is 202.0082 Da, which allows for high-resolution mass spectrometry (HRMS) to confirm its elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound.
¹H NMR: The proton spectrum would be expected to show signals corresponding to the three distinct methylene (B1212753) (-CH₂-) groups in the propane (B168953) backbone. The chemical shifts and splitting patterns would confirm the 1,3-substitution pattern. Protons on the sulfonamide (-SO₂NH₂) groups would also be visible, typically as a broad singlet. rsc.org
¹³C NMR: The carbon spectrum would show distinct signals for the different carbon atoms in the propane chain. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic absorption bands would include:
Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (typically in the 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹ regions). rsc.org
Stretching vibrations for the S-N bond. rsc.org
N-H stretching vibrations from the amide groups.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for the analysis of this compound in complex matrices. The combination of HPLC for separation with MS for sensitive and selective detection allows for the confident identification and quantification of the target analyte.
LC-MS/MS (Tandem Mass Spectrometry): For enhanced selectivity and lower detection limits, tandem MS is employed. A specific precursor ion (e.g., the deprotonated molecule at m/z 202.0) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Selected Reaction Monitoring, SRM) minimizes matrix interference and provides highly reliable quantification.
Illustrative Mass Spectrometry Parameters for this compound
This table outlines theoretical parameters for LC-MS/MS method development.
| Parameter | Setting | Purpose |
| Ionization Mode | ESI Negative | Forms the [M-H]⁻ ion suitable for polar, acidic compounds. |
| Precursor Ion (Q1) | m/z 202.0 | Selects the deprotonated molecule of this compound. |
| Product Ions (Q3) | Hypothetical e.g., m/z 79.9 ([SO₃]⁻), m/z 95.0 ([H₂NSO₂]⁻) | Characteristic fragments used for confirmation and quantification (SRM). |
| Collision Energy | Variable (e.g., 10-30 eV) | Optimized to produce the most stable and abundant product ions. |
Method Development for Trace Analysis
Detecting this compound at trace levels (ng/L or µg/kg) in environmental or biological samples requires highly sensitive and robust methods.
Sample Preparation and Concentration: The key to trace analysis is effective sample pre-concentration. As mentioned, Solid-Phase Extraction (SPE) is a common and effective technique. Developing an SPE method would involve optimizing the sorbent type, sample loading conditions, wash steps, and elution solvent to achieve high recovery rates (typically >80%) and a high concentration factor. nih.govresearchgate.net For some sulfonamides, detection limits in the low nanogram per liter range have been achieved using this approach. researchgate.net
Instrumental Sensitivity:
High-Resolution Mass Spectrometry (HRMS): Using instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provides very high mass accuracy and resolution. This allows the analyte to be distinguished from matrix interferences with very similar nominal masses, which is crucial for trace analysis in complex samples like soil or wastewater. rsc.org
Ultra-High-Performance Liquid Chromatography (UHPLC): Coupling UHPLC systems with MS provides narrower and taller chromatographic peaks compared to conventional HPLC. This increase in peak height translates directly to improved signal-to-noise ratios and thus lower limits of detection (LOD) and quantification (LOQ). rsc.org
The development of a trace analysis method would involve rigorous validation, including the determination of LOD, LOQ, linearity, accuracy, precision, and evaluation of matrix effects to ensure the data is reliable and reproducible. rsc.orgrsc.org
Future Research Directions and Emerging Perspectives for 1,3 Propanedisulfonamide
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the molecular design of compounds like 1,3-propanedisulfonamide. efpia.euresearchgate.netjnao-nu.comnih.gov These computational tools can significantly accelerate the discovery and optimization of novel derivatives with enhanced properties.
Predictive Modeling of Physicochemical Properties and Biological Activity:
Machine learning algorithms can be trained on existing data for sulfonamides to build robust predictive models. researchgate.netresearchgate.net These models can forecast a range of properties for new this compound derivatives, including:
Solubility and Permeability: Predicting how structural modifications will impact the compound's ability to be absorbed and distributed in biological systems.
Toxicity: Identifying potential adverse effects early in the design phase, reducing the likelihood of late-stage failures.
Binding Affinity: Estimating the strength of interaction with specific biological targets, a crucial factor in drug efficacy.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly valuable in this context. researchgate.netresearchgate.net By analyzing the chemical structures of various sulfonamide compounds, these models can identify key molecular features that influence their biological and physical attributes. nih.govfrontiersin.orgresearchgate.net
Generative Models for de novo Design:
Data-Driven Insights from High-Throughput Screening:
Machine learning can also be employed to analyze the large datasets generated from high-throughput screening of this compound derivatives. By identifying patterns and correlations within this data, researchers can gain a deeper understanding of the structure-activity relationships and guide the next cycle of molecular design.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling (QSAR/QSPR) | Rapidly screen virtual libraries of derivatives for desired properties. |
| Generative Models | Design novel this compound analogues with optimized efficacy and safety profiles. |
| High-Throughput Screening Data Analysis | Extract actionable insights to guide lead optimization efforts. |
Exploration of Novel Supramolecular Architectures
The study of supramolecular chemistry, which focuses on non-covalent interactions, opens up new possibilities for controlling the solid-state properties of this compound. The sulfonamide group is a versatile functional group for forming various supramolecular synthons due to its hydrogen bond donors and acceptors.
Future research in this area will likely focus on:
Crystal Engineering: The rational design of multi-component crystals, such as co-crystals and salts, can be used to modify the physicochemical properties of this compound. nih.govub.eduyoutube.com This can lead to improvements in:
Solubility and Dissolution Rate: Enhancing the bioavailability of the compound.
Stability: Increasing the shelf-life and preventing degradation.
Mechanical Properties: Improving the tabletability for pharmaceutical manufacturing.
Self-Assembly: Investigating the spontaneous organization of this compound molecules into well-defined nanostructures. nih.govnih.govrsc.orgyoutube.comrsc.org This could lead to the development of novel materials with applications in:
Drug Delivery: Creating hydrogels or nanoparticles for targeted and controlled release.
Biomaterials: Designing scaffolds for tissue engineering.
The flexible propane (B168953) linker in this compound may allow for the formation of unique hydrogen-bonding networks and packing arrangements, leading to novel crystalline forms with distinct properties.
| Supramolecular Approach | Potential Outcome for this compound |
| Co-crystallization | Improved solubility, stability, and manufacturability. |
| Salt Formation | Enhanced dissolution and bioavailability. |
| Self-Assembled Nanomaterials | Development of advanced drug delivery systems. |
Development of Advanced Catalytic Systems
While this compound itself is not a catalyst, its structure makes it an excellent candidate for use as a ligand in the development of advanced catalytic systems. Chiral enantiopure mono- and bis-sulfonamides have demonstrated significant utility in asymmetric catalysis. researchtrends.net
Ligand in Asymmetric Catalysis:
The two sulfonamide groups in this compound can act as bidentate ligands, coordinating with metal centers to form chiral catalysts. These catalysts can be used to control the stereochemistry of chemical reactions, which is crucial in the synthesis of many pharmaceuticals and fine chemicals. Potential applications include:
Asymmetric Hydrogenation: The use of sulfonamide-based ligands in ruthenium-catalyzed asymmetric hydrogenation has been reported. researchgate.net
Asymmetric Aldol Reactions: Novel organocatalysts bearing a sulfonamide motif have been shown to be effective in catalyzing asymmetric aldol reactions. acs.org
Enantioselective Alkylation: Bis-sulfonamides have been used as ligands in the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes. researchtrends.net
By modifying the structure of this compound, for example, by introducing chiral substituents, it may be possible to develop highly effective and selective catalysts for a variety of asymmetric transformations.
Organocatalysis:
Bifunctional sulfonamides have emerged as reliable hydrogen-bonding organocatalysts. researchgate.net The ability of the N-H protons of the sulfonamide groups to act as hydrogen bond donors can be exploited to activate substrates in a stereocontrolled manner.
| Catalytic Application | Role of this compound |
| Asymmetric Metal Catalysis | As a chiral bidentate ligand. |
| Organocatalysis | As a hydrogen-bond donor catalyst. |
Mechanistic Deepening of Biological Interactions
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its future development. While the general mechanism of action for many antibacterial sulfonamides involves the inhibition of dihydropteroate synthase nih.gov, the specific interactions of this compound with its biological targets remain to be fully elucidated.
Computational Approaches:
Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the binding of this compound to the active sites of target proteins. This can provide insights into the key intermolecular interactions responsible for its biological activity and guide the design of more potent inhibitors. Theoretical studies on similar sulfonamides have provided valuable information on their structure and physicochemical properties, which can inform such simulations. nih.gov
Exploration of Novel Biological Targets:
Research into related disulfonamide compounds has revealed novel mechanisms of action. For instance, benzene-1,4-disulfonamides have been identified as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for certain cancers. nih.gov Future research should explore whether this compound or its derivatives exhibit similar activities or interact with other, as-yet-unidentified biological targets.
Understanding Resistance Mechanisms:
For antibacterial applications, it is essential to understand the mechanisms by which bacteria may develop resistance to this compound. This knowledge can inform the development of strategies to overcome resistance, such as co-administration with other drugs or the design of derivatives that are less susceptible to resistance mechanisms. The coordination of sulfonamides with metal ions has been shown to enhance their biological properties and could be a promising avenue to explore. mdpi.commdpi.com
| Research Area | Key Questions for this compound |
| Target Identification | What are the primary and secondary biological targets? |
| Binding Mode Analysis | What are the specific molecular interactions with its targets? |
| Novel Mechanisms | Does it exhibit activities beyond antimicrobial effects, such as anticancer properties? |
| Resistance Studies | How might resistance develop, and how can it be mitigated? |
Sustainable Synthesis and Circular Economy Approaches for this compound
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical and pharmaceutical industries. orionpharma.compharmaceutical-networking.comsustainability-directory.compharmamanufacturing.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods for its production and lifecycle management.
Green Synthesis Methods:
The development of eco-friendly synthetic routes for sulfonamides is an active area of research. acs.orgnih.govrsc.orgmdpi.comresearchgate.net For this compound, this could involve:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents.
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste generation.
Flow Chemistry: Utilizing continuous flow reactors to enhance safety, efficiency, and scalability. acs.org
Circular Economy Principles:
Adopting a circular economy model for this compound would involve considering its entire lifecycle, from raw material sourcing to end-of-life. This could include:
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product. sustainability-directory.com
Waste Valorization: Exploring ways to convert byproducts and waste streams from the synthesis of this compound into valuable products.
Biodegradability: Designing derivatives of this compound that are more readily biodegradable, reducing their environmental persistence.
The pharmaceutical industry is increasingly recognizing the importance of circular economy principles to reduce its environmental footprint and ensure the long-term sustainability of its operations. efpia.euorionpharma.com
| Sustainability Approach | Application to this compound |
| Green Chemistry | Development of catalytic, solvent-free, or aqueous synthetic methods. |
| Circular Economy | Designing for biodegradability and exploring waste valorization. |
| Flow Chemistry | Safer, more efficient, and scalable production. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
